

Technical Guide: Structure-Activity Relationship (SAR) of 2-Propylquinoline Analogues

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Compound of Interest

Compound Name: 4-Chloro-6,8-difluoro-2-propylquinoline

CAS No.: 1156275-97-6

Cat. No.: B13758125

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Focus Application: Anti-Leishmanial Therapeutics & Alkaloid Scaffolds

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the antimalarial success of quinine and chloroquine. However, the specific analogue 2-n-propylquinoline (2-PQ) has emerged as a distinct pharmacophore, primarily driven by its potent activity against *Leishmania donovani*, the causative agent of visceral leishmaniasis (VL).

Unlike 4- or 8-aminoquinolines (e.g., chloroquine, primaquine), the 2-substituted quinolines—specifically those with a lipophilic propyl chain—exhibit a unique mechanism of action involving mitochondrial bioenergetic collapse and acidocalcisome alkalinization. This guide dissects the structure-activity relationship (SAR) of 2-propylquinoline, providing a blueprint for optimizing this scaffold into a clinical candidate for Neglected Tropical Diseases (NTDs).

Chemical Space & Synthesis Strategy

The Core Scaffold

The 2-propylquinoline structure consists of a bicyclic aromatic quinoline ring substituted at the C2 position with a three-carbon alkyl chain. This specific lipophilic tail is critical for membrane permeation, allowing the molecule to access intracellular amastigotes within macrophages.

Primary Synthesis Protocol: Friedländer Condensation

While modern catalytic methods exist, the Friedländer condensation remains the most robust, scalable, and self-validating protocol for generating 2-substituted quinolines. It involves the base-catalyzed condensation of 2-aminobenzaldehyde with a ketone (2-pentanone).

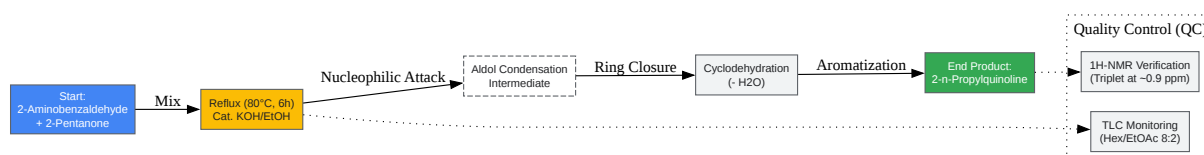
Step-by-Step Synthesis Workflow

Reagents:

- 2-Aminobenzaldehyde (1.0 eq)
- 2-Pentanone (1.2 eq)
- Ethanolic KOH (10% w/v) or glacial acetic acid (catalytic)
- Solvent: Ethanol (EtOH)

Protocol:

- Activation: Dissolve 2-aminobenzaldehyde in absolute ethanol under an inert nitrogen atmosphere.
- Condensation: Add 2-pentanone dropwise. The methylene group alpha to the carbonyl in 2-pentanone is the active nucleophile.
- Cyclization: Add catalytic base (KOH/EtOH) and reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
- Work-up: Cool the mixture. Neutralize with dilute HCl if base was used. Extract with dichloromethane (DCM).
- Purification: The crude oil is purified via flash column chromatography (Silica gel, gradient elution) to yield 2-n-propylquinoline as a pale yellow oil or low-melting solid.



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Figure 1: Friedländer synthesis pathway for 2-n-propylquinoline. The reaction relies on the condensation of an o-aminoaryl aldehyde with an enolizable ketone.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-propylquinoline is defined by the balance between lipophilicity (LogP) and electronic distribution on the quinoline ring.

The C2-Alkyl Chain (The "Anchor")

The propyl chain is not merely a spacer; it is a critical determinant of activity.

- Chain Length:
 - Methyl (C1): Inactive or weakly active. Insufficient lipophilicity to cross the macrophage membrane and the parasite's kinetoplastid membrane.
 - Propyl (C3): Optimal. The n-propyl group provides the ideal LogP (~3.4) for passive diffusion into the parasitophorous vacuole.
 - Pentyl/Heptyl (>C5): Increased cytotoxicity (CC50 decreases) without proportional gain in anti-leishmanial activity, leading to a poor Selectivity Index (SI).
- Unsaturation:

- 2-Propenyl (Allyl): Retains activity but often suffers from metabolic instability due to the reactive double bond.
- Epoxy-propyl: Natural analogues (e.g., Chimanine D) containing an epoxide on the chain are highly active but exhibit higher toxicity due to alkylating potential.

The Quinoline Ring Substitutions

Modifications to the bicyclic core modulate the electronic environment and metabolic stability.

Position	Modification	Effect on Activity (IC50)	Mechanistic Insight
C2	n-Propyl	Baseline (High)	Critical lipophilic anchor.
C4	-OH / -Cl	Decreased	Substitutions at C4 often disrupt the planarity or steric fit required for the target interaction.
C6	-OMe (Methoxy)	Maintained / Slight Decrease	Electron-donating groups at C6 are tolerated but increase metabolic clearance.
C8	-N (Amino)	Altered Target	8-aminoquinolines (e.g., Sitamaquine) target different pathways. Adding an amine here changes the class entirely.
Ring N	N-Oxide	Inactive	Oxidation of the ring nitrogen destroys the basicity required for accumulation in acidic organelles (acidocalcisomes).

Quantitative Data Summary

Comparative efficacy against *L. donovani* (Amastigotes)

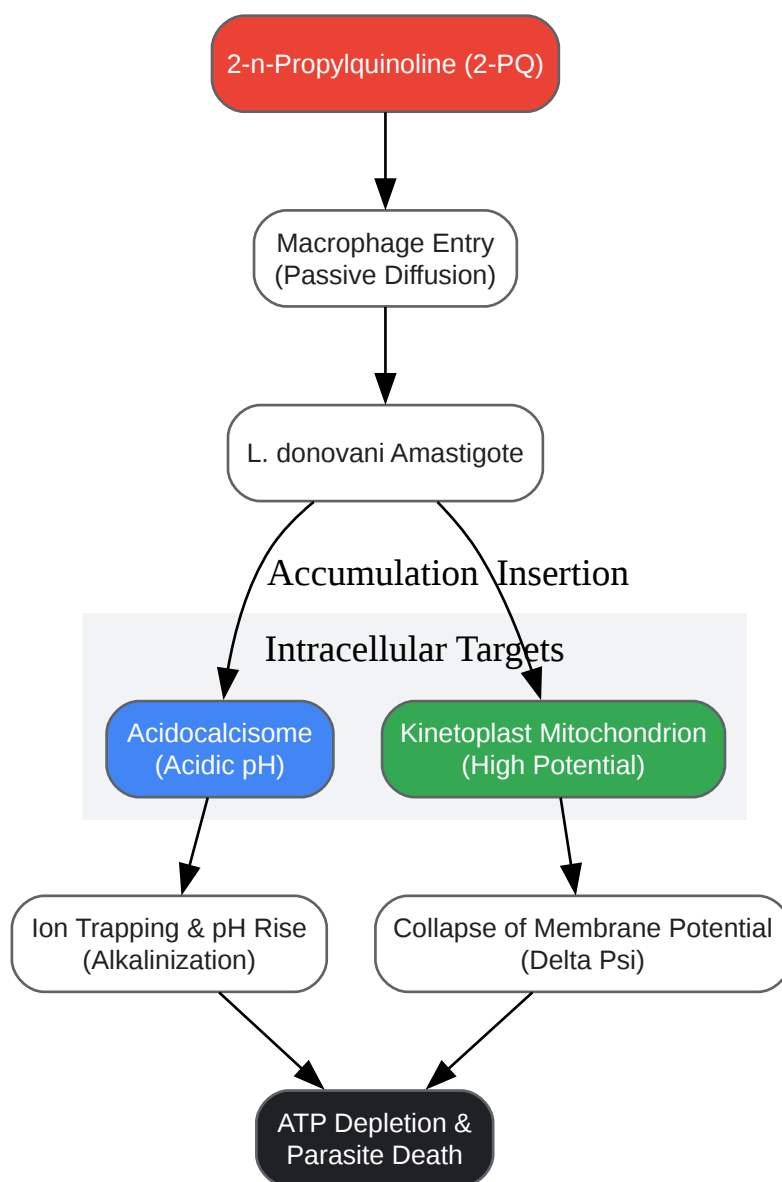
Compound	IC50 (μM)	CC50 (μM)	Selectivity Index (SI)
2-n-Propylquinoline	0.2 – 5.6	>100	>20
2-Ethylquinoline	> 25.0	>100	< 4
2-n-Pentylquinoline	4.5	20.0	~4.4
Miltefosine (Control)	1.2 – 5.0	25.0	~5–10
Sitamaquine	10.0	50.0	5

Data aggregated from Loiseau et al. and Nakayama et al. (See References).

Mechanism of Action (MoA)

The 2-propylquinoline scaffold operates via a bioenergetic catastrophe mechanism, distinct from the DNA-intercalation of chloroquine or the thiol-depletion of antimonials.

- **Accumulation:** Being a weak base, 2-PQ accumulates in the acidic acidocalcisomes of the parasite via ion trapping.
- **Alkalinization:** Accumulation leads to a rapid pH rise in these organelles, disrupting osmoregulation and polyphosphate metabolism.
- **Mitochondrial Uncoupling:** The lipophilic cation disrupts the electrochemical gradient () of the single mitochondrion (kinetoplast), leading to ATP depletion and apoptosis-like death.



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Figure 2: Dual-target mechanism of action. 2-PQ exploits the pH gradient to accumulate in acidocalcisomes while simultaneously uncoupling mitochondrial respiration.

Experimental Protocols

Biological Assay: Intracellular Amastigote Model

To verify the SAR claims, the following self-validating protocol is standard.

- Cell Culture: Maintain murine macrophages (J774A.1 or RAW 264.7) in RPMI-1640 medium + 10% FBS.
- Infection: Infect macrophages with *L. donovani* promastigotes (stationary phase) at a ratio of 10:1 (parasite:macrophage). Incubate for 24h at 37°C.
- Washing: Wash 3x with PBS to remove non-internalized parasites.
- Treatment: Add 2-propylquinoline (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 50 µM). Include Miltefosine as a positive control.
- Incubation: Incubate for 48–72 hours.
- Quantification: Fix cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under oil immersion microscopy.
- Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
 - Validation Check: The infection index in untreated controls must remain constant or increase.

Future Directions & Optimization

Current research suggests two pathways for optimizing the 2-propylquinoline scaffold:

- Formulation: 2-PQ is highly lipophilic (Class II/IV). Encapsulation in polymeric nanoparticles or complexation with cyclodextrins has been shown to improve oral bioavailability and reduce host toxicity.
- Hybridization: Covalent linking of 2-PQ with artemisinin or nitric oxide donors (NO-hybrids) to create dual-action drugs that combat resistance.

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